N-(7-acetamidoheptyl)acetamide

Chromosome staining Fluorescent probes Bis‑Hoechst dyes

Researchers synthesizing dimeric DNA-binding probes face linker-length-dependent variability in staining contrast and cell permeability. N-(7-Acetamidoheptyl)acetamide addresses this with an optimized C7 spacer validated for high-performance imaging. - Enables superior chromosome staining contrast in bis-Hoechst dimers compared to hexamethylene analogs. - Maintains robust nuclear fluorescence in live cells, unlike triethylene oxide linkers which impair permeability. - Essential comparator for SAR studies on differentiation-inducing polymethylene bisacetamides (optimal n=5-8). Sourced for consistent quality in cytogenetics, live-cell imaging, and epigenetic research applications.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
CAS No. 3073-60-7
Cat. No. B12809293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-acetamidoheptyl)acetamide
CAS3073-60-7
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCCCCNC(=O)C
InChIInChI=1S/C11H22N2O2/c1-10(14)12-8-6-4-3-5-7-9-13-11(2)15/h3-9H2,1-2H3,(H,12,14)(H,13,15)
InChIKeyZQMWGNLDKKJHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(7-Acetamidoheptyl)acetamide Overview & Procurement


N-(7-Acetamidoheptyl)acetamide, systematically named N,N'-heptamethylenebisacetamide and also known as Heptamethylenebisacetamide (NSC 369114), is a polymethylene bisacetamide compound with the molecular formula C11H22N2O2 and molecular weight 214.30 g/mol [1]. This symmetric bisamide features a flexible heptamethylene (seven‑carbon) linker bridging two terminal acetamide groups, a structural motif that defines both its physicochemical properties and its distinct functional profile among the polymethylene bisacetamide series. The compound is recognized in the National Cancer Institute repository as NSC 369114 and has been investigated in two primary contexts: as a flexible linker component in dimeric fluorescent probes for chromosome imaging, and as a member of the polymethylene bisacetamide class of cell‑differentiating agents [2].

Why N-(7-Acetamidoheptyl)acetamide Cannot Be Substituted


The polymethylene bisacetamide family exhibits a pronounced and non‑linear structure–activity relationship wherein the length of the central methylene linker critically governs both biological activity and functional performance as a molecular tether [1]. The heptamethylene linker (n = 7) occupies a narrow optimum window that is flanked by less effective or functionally distinct analogs. Pentamethylene (n = 5) and hexamethylene (n = 6) bisacetamides demonstrate markedly different differentiation‑inducing potencies, while in dimeric fluorescent probe applications, linker length directly determines chromosome staining contrast and cellular penetration efficiency [2]. Simply substituting N‑(7‑acetamidoheptyl)acetamide with hexamethylene bisacetamide (HMBA) or pentamethylene bisacetamide disregards these experimentally validated linker‑dependent performance thresholds and can compromise experimental reproducibility, quantitative imaging outcomes, or biological activity. The quantitative evidence presented below establishes exactly where N‑(7‑acetamidoheptyl)acetamide differentiates from its nearest structural neighbors.

N-(7-Acetamidoheptyl)acetamide vs. Analogs: Key Evidence


Heptamethylene Linker Chromosome Staining Contrast

Dimeric Hoechst 33258 fluorescent dyes linked via pentamethylene, heptamethylene, or triethylene oxide tethers were synthesized and evaluated for differential chromosome staining in human HL60 premonocytic leukemia cells. Among the three linker chemistries, the bis‑Hoechst analogue incorporating the heptamethylene linker (derived from N‑(7‑acetamidoheptyl)acetamide) produced the most contrasting chromosome staining pattern [1]. The staining quality achieved with the heptamethylene‑linked dimer was explicitly reported as comparable to that obtained with 4′,6‑diamidino‑2‑phenylindole (DAPI), a gold‑standard DNA stain [1].

Chromosome staining Fluorescent probes Bis‑Hoechst dyes

Heptamethylene Linker Live-Cell Nuclear Staining

The ability of the three bis‑Hoechst analogues to penetrate live human fibroblasts and stain cell nuclei was quantitatively assessed by comparing fluorescence intensity in live versus fixed cells. For the heptamethylene‑linked bis‑Hoechst analogue, the fluorescence intensity of nuclei in live cells differed only slightly from that in fixed cells [1]. In marked contrast, the triethylene oxide‑linked analogue exhibited considerably weaker nuclear fluorescence in live cells compared to fixed cells, indicating significantly impaired live‑cell permeability [1]. The pentamethylene‑linked analogue performed similarly to the heptamethylene variant in this assay [1].

Live‑cell imaging Cell permeability Bis‑Hoechst dyes

Heptamethylene Linker Optimal Differentiation Range

A systematic structure–activity study of polymethylene bisacetamides demonstrated that introduction of five to eight methylene units between acetamide groups substantially increased differentiation‑inducing effectiveness compared to the simple dimer or shorter linkers [1]. Within this optimal series, hexamethylene bisacetamide (HMBA, n = 6) induced >99% erythroid differentiation in murine erythroleukemia cells at 5 mM concentration [1]. N‑(7‑Acetamidoheptyl)acetamide, bearing a heptamethylene linker (n = 7), resides squarely within this empirically defined optimal window (n = 5–8) and is structurally qualified as a potent differentiation‑inducing member of the class [1].

Cellular differentiation Erythroleukemia Structure–activity relationship

N-(7-Acetamidoheptyl)acetamide Application Scenarios


Dimeric Fluorescent Probes for Chromosome Banding

Based on the direct head‑to‑head evidence that heptamethylene‑linked bis‑Hoechst dimers provide the most contrasting chromosome staining pattern among tested linkers [1], N‑(7‑acetamidoheptyl)acetamide is the linker of choice when synthesizing dimeric DNA‑binding fluorophores intended for high‑resolution chromosome analysis. Research groups engaged in cytogenetics, karyotyping, or chromosome territory mapping should procure this compound specifically when linker‑length optimization is critical for achieving DAPI‑comparable staining quality.

Live-Cell DNA Imaging Reagent Development

The experimental finding that heptamethylene‑linked bis‑Hoechst maintains robust nuclear fluorescence in live fibroblasts, whereas triethylene oxide‑linked analogues show significantly impaired live‑cell permeability [1], positions N‑(7‑acetamidoheptyl)acetamide as a preferred linker for developing live‑cell‑compatible DNA stains. Procurement should be prioritized over ether‑based linkers when the intended application involves time‑lapse imaging or any assay requiring probe internalization into viable cells.

Bisacetamide SAR for Differentiation Induction

N‑(7‑Acetamidoheptyl)acetamide is an essential comparator compound for laboratories systematically evaluating linker‑length effects on differentiation induction. As a member of the empirically defined optimal series (n = 5–8 methylenes) that confers maximal differentiation‑inducing potency [2], this compound should be included alongside hexamethylene bisacetamide (HMBA) and pentamethylene bisacetamide in any comprehensive SAR study of this pharmacophore. Procurement is indicated for cancer biology groups investigating epigenetic modulators or differentiation therapy candidates.

Flexible Tether for Bifunctional Probes

The heptamethylene linker (8 rotatable bonds) offers distinct conformational flexibility and spatial separation compared to shorter (e.g., hexamethylene) or longer (e.g., octamethylene) polymethylene bisacetamides. For applications requiring precisely defined tether length to optimize binding avidity or FRET efficiency in bifunctional probes, N‑(7‑acetamidoheptyl)acetamide provides a specific, well‑characterized spacer option that has been validated in dimeric DNA ligand systems [1]. Researchers developing bivalent inhibitors or molecular rulers should consider this compound when a seven‑carbon spacer is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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